molecular formula C6H12ClNO2 B1416629 2-(Pyrrolidin-3-yl)acetic acid hydrochloride CAS No. 80616-50-8

2-(Pyrrolidin-3-yl)acetic acid hydrochloride

Cat. No.: B1416629
CAS No.: 80616-50-8
M. Wt: 165.62 g/mol
InChI Key: BDLQVQGTZQCUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Pyrrolidin-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 80616-50-8 . It has a molecular weight of 165.62 and its linear formula is C6H12ClNO2 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H12ClNO2 . The InChI code for this compound is not available .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . Its Log Po/w values vary depending on the method used for calculation . It is highly soluble, with a solubility of 415.0 mg/ml or 2.51 mol/l according to ESOL, and 3160.0 mg/ml or 19.1 mol/l according to Ali .

Scientific Research Applications

Synthesis of Derivatives

  • Construction of Cyclic γ-Aminobutyric Acid Analogues : 2-(Pyrrolidin-3-yl)acetic acid derivatives have been synthesized as cyclic γ-aminobutyric acid analogues. These compounds, with additional substitution at the 4-position, were created using a de Mayo reaction involving intermolecular [2+2]-photocycloaddition and fragmentation reaction of the resulting cyclobutane moiety (Petz, Allmendinger, Mayer, & Wanner, 2019).

Quantum Chemical Investigations

  • DFT and Quantum Chemical Analysis : The molecular properties of substituted pyrrolidinones, including 2-(Pyrrolidin-3-yl)acetic acid derivatives, have been investigated using DFT and quantum chemical calculations. This research explored electronic properties such as HOMO and LUMO energy and molecular densities (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Catalytic Applications

  • Deconjugative Esterification : 4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification of 2-cyclohexylideneacetic acids has been accomplished, providing a method for producing isopropyl 2-(cyclohex-l-enyl)acetate and isopropyl 2-cyclohexylideneacetate (Sano, Harada, Azetsu, Ichikawa, Nakao, & Nagao, 2006).

Synthesis Techniques

  • Synthesis by Hydrogenation : Hydrochlorides of 2-Pyrrolidylacetic acid and β-(2-pyrrolidyl)propionic acid have been prepared by hydrogenation of various esters and acid hydrochlorides, demonstrating a versatile synthetic method for these compounds (Tsui & Wood, 1979).

Magnetic Properties of Hydrochloride Crystals

  • Magnetic Properties of Hydrochloride Crystals : The magnetic properties and crystal-stacking structures of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical have been investigated, providing insights into the behavior of such crystals (Yong, Zhang, & She, 2013).

Miscellaneous Applications

  • Sphingosine-1-Phosphate Receptor Agonists : 2-Aryl(pyrrolidin-4-yl)acetic acids have been synthesized and evaluated as agonists for S1P receptors, demonstrating their potential in pharmacological applications (Yan et al., 2006).

  • GABA Uptake Inhibitors : A series of 2-substituted pyrrolidine-2-yl-acetic acids have been designed as potential GABA transport inhibitors, providing a new avenue for neurological research (Steffan, Renukappa-Gutke, Höfner, & Wanner, 2015).

  • Corrosion Inhibition of Steel : Pyrrolidine derivatives, including 2-(Pyrrolidin-3-yl)acetic acid hydrochloride, have been studied as corrosion inhibitors for steel in acidic environments (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).

Safety and Hazards

The safety information for “2-(Pyrrolidin-3-yl)acetic acid hydrochloride” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-3-yl)acetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins that may alter their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect its function and interactions with other biomolecules, ultimately influencing cellular processes .

Properties

IUPAC Name

2-pyrrolidin-3-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLQVQGTZQCUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80616-50-8
Record name Pyrrolidin-3-yl-acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-3-yl)acetic acid hydrochloride
Reactant of Route 2
2-(Pyrrolidin-3-yl)acetic acid hydrochloride
Reactant of Route 3
2-(Pyrrolidin-3-yl)acetic acid hydrochloride
Reactant of Route 4
2-(Pyrrolidin-3-yl)acetic acid hydrochloride
Reactant of Route 5
2-(Pyrrolidin-3-yl)acetic acid hydrochloride
Reactant of Route 6
2-(Pyrrolidin-3-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.